Chloramphenicol stearate

Spectrophotometric analysis Quality control Pharmaceutical analysis

Chloramphenicol stearate is a stearic acid ester prodrug of chloramphenicol with a distinct UV absorbance maximum at 271 nm (absorptivity 180), enabling specific identification without chromatographic separation. Its hydrolysis kinetics are tunable via mechanical processing, unlike palmitate or succinate esters, offering formulation flexibility. Generic substitution among chloramphenicol esters is scientifically unjustified due to divergent physicochemical properties, enzymatic hydrolysis rates, and polymorphic stability. Procure this compound for analytical method validation, controlled-release formulation development, or solid-state amorphization research. Insist on lot-specific COA with UV spectrophotometric identity confirmation.

Molecular Formula C29H46Cl2N2O6
Molecular Weight 589.6 g/mol
CAS No. 16255-48-4
Cat. No. B1668701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol stearate
CAS16255-48-4
SynonymsChloramphenicol stearate;  Eusynthomycin;  Madomicetina;  Chloramphenicol monostearate; 
Molecular FormulaC29H46Cl2N2O6
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
InChIInChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1
InChIKeyIDWDXHQLOMJDRU-XNMGPUDCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chloramphenicol Stearate (CAS 16255-48-4): Technical Baseline for Scientific Procurement and Analytical Method Development


Chloramphenicol stearate (CAS 16255-48-4) is the stearic acid ester prodrug of chloramphenicol, a broad-spectrum bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the 70S ribosome [1]. With a molecular formula of C29H46Cl2N2O6 and a molecular weight of approximately 589.6 g/mol, this esterified derivative exhibits markedly enhanced lipid solubility relative to the parent compound, enabling improved penetration through biological membranes and facilitating its use in specialized topical and ophthalmic formulations [2]. As an inactive prodrug, chloramphenicol stearate requires enzymatic hydrolysis via pancreatic lipases and esterases to liberate the active chloramphenicol moiety, a conversion step that critically governs its in vivo performance and distinguishes it from alternative chloramphenicol esters such as palmitate and succinate [3].

Chloramphenicol Stearate Procurement Risk: Why Chloramphenicol Palmitate or Succinate Cannot Be Substituted Without Compromising Hydrolysis Kinetics and Spectrophotometric Detection


Generic substitution among chloramphenicol esters is scientifically unjustified due to fundamental differences in their physicochemical properties, enzymatic hydrolysis kinetics, and analytical detection profiles. Chloramphenicol stearate (C18 fatty acid chain) exhibits distinct UV absorbance characteristics with a maximum at 271 nm and an absorptivity of 180, in contrast to chloramphenicol (277-278 nm, absorptivity 298), chloramphenicol palmitate (271 nm, absorptivity 178), and chloramphenicol succinate (276 nm, absorptivity 231) [1]. Furthermore, in vitro enzymatic hydrolysis studies demonstrate that chloramphenicol stearate and palmitate exhibit divergent hydrolysis rate constants that are differentially influenced by polymorphic form and mechanical processing, such that Form A of both esters, when ground for 85 hours, achieves comparable hydrolysis rate constants to commercial Form B [2]. The stearate ester also shows distinct solid-state phase transition behavior during grinding, with Form III converting to Form I and subsequently to an amorphous state with enhanced active pharmaceutical ingredient availability [3]. These quantifiable differences in spectrophotometric properties, hydrolysis kinetics, and polymorphic stability mandate compound-specific method validation and preclude direct interchangeability without reformulation and revalidation.

Chloramphenicol Stearate (CAS 16255-48-4) Quantitative Differentiation Evidence: Spectrophotometric Detection, Enzymatic Hydrolysis Kinetics, and Polymorphic Phase Behavior


Spectrophotometric Differentiation: UV Absorbance Maxima and Absorptivity Values Enable Specific Detection of Chloramphenicol Stearate

Chloramphenicol stearate exhibits a distinct UV absorbance maximum at 271 nm with an absorptivity of 180. This differs quantifiably from chloramphenicol (277-278 nm, absorptivity 298), chloramphenicol palmitate (271 nm, absorptivity 178), and chloramphenicol succinate (276 nm, absorptivity 231) [1]. The 2 nm bathochromic shift from chloramphenicol succinate (276 nm) to chloramphenicol stearate (271 nm), coupled with the 22% lower absorptivity compared to succinate, provides a spectroscopic fingerprint for compound identification and purity assessment in pharmaceutical quality control workflows.

Spectrophotometric analysis Quality control Pharmaceutical analysis

Enzymatic Hydrolysis Kinetics: Chloramphenicol Stearate and Palmitate Exhibit Comparable Hydrolysis Rate Constants After Mechanical Activation

In vitro enzymatic hydrolysis studies comparing chloramphenicol stearic and palmitic esters demonstrate that both compounds in polymorphic Form A, when ground for 85 hours, achieve hydrolysis rate constants (Khydr) equivalent to those of commercial Form B material [1]. This finding establishes that mechanical processing can normalize the hydrolysis kinetics between these two esters, but their native, unprocessed polymorphic forms exhibit distinct enzymatic susceptibility profiles. Additionally, grinding of chloramphenicol stearate Form III in the presence of colloidal silica produces an in vitro enzymatic hydrolysis rate value higher than that of both commercial Form B samples and Form B in physical mixtures [2].

Prodrug activation Enzymatic hydrolysis Solid-state pharmaceutics

Polymorphic Phase Behavior: Grinding-Induced Solid-State Transitions in Chloramphenicol Stearate Enable Enhanced Active Pharmaceutical Ingredient Availability

Chloramphenicol stearate undergoes defined solid-state phase transitions during mechanical grinding. Specifically, Form III converts to Form I upon grinding, and this Form I subsequently tends toward an amorphous state, producing a "physically activated" form (designated FI*) characterized by low crystallinity and high chloramphenicol availability [1]. This sequential polymorphic transformation pathway contrasts with the polymorphic behavior of chloramphenicol palmitate, where Forms A and B exhibit distinct melting behavior and phase transformation kinetics, with Form B converting to Form A over time [2]. The stearate ester's tendency toward amorphization under mechanical stress offers a formulation advantage for enhancing dissolution-limited absorption.

Polymorphism Solid-state characterization Pharmaceutical formulation

Reverse-Phase HPLC Method Validation: Chloramphenicol Stearate Separation on Newcrom R1 Column with Pharmacokinetics-Ready Scalability

Chloramphenicol stearate can be reliably analyzed using a validated reverse-phase HPLC method on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This method is scalable for preparative separation applications and is specifically noted as suitable for pharmacokinetic studies [1]. For mass spectrometry compatibility, the phosphoric acid component can be replaced with formic acid without compromising separation performance. While comparable HPLC methods exist for chloramphenicol palmitate and succinate, the specific retention characteristics of the stearate ester on the Newcrom R1 stationary phase provide a compound-specific analytical fingerprint.

HPLC method development Pharmacokinetic analysis Impurity profiling

Chloramphenicol Stearate (CAS 16255-48-4) Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Quality Control Requiring Ester-Specific Spectrophotometric Identification

Analytical laboratories and pharmaceutical quality control units that must differentiate chloramphenicol stearate from other chloramphenicol esters (palmitate, succinate, cinnamate) in raw material identification or finished product testing should select chloramphenicol stearate based on its distinct UV absorbance maximum at 271 nm and absorptivity of 180 [1]. This spectroscopic fingerprint enables specific identification without requiring chromatographic separation, reducing analytical turnaround time and preventing false-positive identification of palmitate (also 271 nm but absorptivity 178) or succinate (276 nm) esters.

Formulation Development Requiring Tunable Prodrug Hydrolysis Kinetics via Mechanical Activation

Pharmaceutical formulation scientists developing oral or topical chloramphenicol products with controlled release profiles can leverage chloramphenicol stearate's demonstrated responsiveness to mechanical processing. Grinding Form A of chloramphenicol stearate for 85 hours produces hydrolysis rate constants equivalent to commercial Form B material [1], while grinding Form III with colloidal silica yields hydrolysis rates exceeding those of Form B [2]. This tunability through comminution and excipient addition provides formulation flexibility not identically documented for chloramphenicol palmitate or succinate esters.

Solid-State Pharmaceutics Research on Amorphization-Enhanced Bioavailability

Academic and industrial researchers investigating the relationship between solid-state form and oral bioavailability should select chloramphenicol stearate as a model compound due to its well-characterized grinding-induced amorphization pathway (Form III → Form I → amorphous FI* phase with high chloramphenicol availability) [1]. This progressive amorphization behavior contrasts with the polymorph interconversion behavior of chloramphenicol palmitate and offers a distinct experimental system for studying dissolution-limited absorption enhancement through crystallinity reduction.

Pharmacokinetic Studies Requiring Validated Bioanalytical Methodology

Investigators conducting preclinical or clinical pharmacokinetic studies of chloramphenicol stearate formulations should procure this compound based on the availability of a validated reverse-phase HPLC method on Newcrom R1 columns that is explicitly documented as suitable for pharmacokinetic applications and scalable to preparative separations [1]. This method validation reduces bioanalytical method development time and ensures reproducible quantification in plasma or tissue samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloramphenicol stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.